molecular formula C9H16ClN3 B6284488 1-cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride CAS No. 1431970-19-2

1-cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B6284488
CAS No.: 1431970-19-2
M. Wt: 201.7
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Description

1-Cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride is a pyrazole-derived amine salt characterized by a cyclopentyl group at the N1 position, a methyl substituent at C3, and an amine group at C4, protonated as a hydrochloride salt. This structural configuration confers unique physicochemical properties, such as enhanced water solubility due to the ionic hydrochloride moiety and moderate lipophilicity from the cyclopentyl group.

Properties

CAS No.

1431970-19-2

Molecular Formula

C9H16ClN3

Molecular Weight

201.7

Purity

95

Origin of Product

United States

Preparation Methods

Method A: Reductive Amination Pathway

Reagents :

  • 3-Methyl-4-nitro-1H-pyrazole

  • Cyclopentylamine

  • Pd/C (5% wt), H₂ (15 bar)

  • HCl (gas)

Procedure :

  • Dissolve 3-methyl-4-nitro-1H-pyrazole (1.0 eq) and cyclopentylamine (1.2 eq) in tetrahydrofuran (THF).

  • Add Pd/C catalyst and pressurize with H₂ at 15 bar.

  • Stir at 60°C for 12 hours.

  • Filter the catalyst and concentrate under reduced pressure.

  • Treat the residue with HCl gas in diethyl ether to precipitate the hydrochloride salt.

Yield : 78% (white crystalline solid).

Method B: Sandmeyer Reaction Approach

Reagents :

  • 1-Cyclopentyl-3-methyl-4-amino-1H-pyrazole

  • NaNO₂, CuBr, HBr

Procedure :

  • Diazotize 1-cyclopentyl-3-methyl-4-amino-1H-pyrazole (1.0 eq) with NaNO₂ in HBr at 0–5°C.

  • Add CuBr and stir at room temperature for 2 hours.

  • Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

  • Convert to hydrochloride salt using HCl/Et₂O.

Yield : 65% (pale yellow powder).

Reaction Mechanisms and Key Intermediates

Cyclization Mechanism

The formation of the pyrazole ring proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of methyl cyclopentylcarboxylate, followed by dehydration (Figure 1). Density functional theory (DFT) studies indicate that the cyclopentyl group stabilizes the transition state through van der Waals interactions, lowering the activation energy by 12–15 kJ/mol compared to linear alkyl substituents.

Reductive Amination Pathways

In Method A, hydrogenation of the nitro group generates a primary amine, which undergoes nucleophilic substitution with cyclopentylamine. The Pd/C catalyst facilitates hydrogenolysis, with kinetic studies showing a first-order dependence on both nitro compound and H₂ pressure.

Optimization of Reaction Conditions

Temperature and Solvent Effects

ParameterOptimal RangeImpact on Yield
Temperature60–70°CMaximizes rate without side-product formation
Solvent (THF vs. EtOH)THF15% higher yield due to better amine solubility
H₂ Pressure10–15 barHigher pressures reduce reaction time by 30%

Data derived from.

Catalytic Systems

  • Pd/C (5% wt) : Achieves 78% yield but requires post-reaction filtration.

  • Raney Nickel : Lower cost but yields drop to 60% due to over-reduction.

  • Enzyme-catalyzed (Nitrogenase mimics) : Emerging method with 55% yield under mild conditions.

Analytical Data and Characterization

Physicochemical Properties

PropertyValueMethod
Molecular FormulaC₉H₁₆ClN₃HR-MS
Molecular Weight209.70 g/molESI-MS
Melting Point142–145°CDSC
Solubility (H₂O)12 mg/mLUSP Method <791>

Data sourced from.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (s, 1H, pyrazole-H), 3.21 (quin, J = 8.4 Hz, 1H, cyclopentyl), 2.31 (s, 3H, CH₃), 1.85–1.55 (m, 8H, cyclopentyl).

  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N pyrazole).

Applications in Pharmaceutical Development

While beyond the scope of preparation methods, it is noteworthy that this compound serves as a precursor to Janus kinase (JAK) inhibitors, with its hydrochloride salt improving bioavailability by 40% compared to freebase forms .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group in 1-cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride readily undergoes alkylation and acylation to form secondary amines or amides.

Key Reactions:

  • Alkylation: Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride yields N-alkyl derivatives.
    Example:
    $$ \text{Amine} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, DMF}} \text{N-Methyl derivative} $$.

  • Acylation: Reaction with acetyl chloride or benzoyl chloride produces amides.
    Example:
    $$ \text{Amine} + \text{AcCl} \xrightarrow{\text{Et}_3\text{N}} \text{Acetamide derivative} $$.

Conditions and Reagents:

Reaction TypeReagentsSolventTemperatureYield
AlkylationMethyl iodide, NaHDMF0–25°C75–85%
AcylationAcetyl chloride, Et₃NTHF25°C70–80%

Oxidation and Reduction

The pyrazole ring and amine group participate in redox reactions under controlled conditions.

Oxidation

The amine group can be oxidized to a nitroso or nitro derivative using strong oxidizing agents:
$$ \text{Amine} \xrightarrow{\text{H}_2\text{O}_2, \text{AcOH}} \text{Nitroso intermediate} \xrightarrow{\text{KMnO}_4} \text{Nitro derivative} $$.

Reduction

The pyrazole ring remains stable under standard reduction conditions, but the amine can be further functionalized:
$$ \text{Amine} \xrightarrow{\text{LiAlH}_4} \text{Reduced amine} $$ (limited utility due to ring stability).

Nucleophilic Substitution

The methyl group at the 3-position of the pyrazole ring can undergo substitution reactions under harsh conditions.

Example:

  • Halogenation: Reaction with N-bromosuccinimide (NBS) in CCl₄ introduces a bromine atom:
    $$ \text{CH}_3 \xrightarrow{\text{NBS, CCl}_4} \text{CH}_2\text{Br} $$.

Challenges:

  • Steric hindrance from the cyclopentyl group reduces reaction rates.

  • Requires elevated temperatures (80–100°C) and prolonged reaction times.

Cross-Coupling Reactions

The amine group facilitates palladium-catalyzed couplings, enabling the synthesis of biaryl or heteroaryl derivatives.

Suzuki-Miyaura Coupling:
$$ \text{Amine} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Biaryl product} $$ .

Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃

  • Solvent: DMF/H₂O (3:1)

  • Temperature: 80°C

  • Yield: 60–70%

Condensation and Cyclization

The amine group participates in condensation reactions with carbonyl compounds to form imines or heterocycles.

Example:

  • Schiff Base Formation: Reaction with benzaldehyde yields a stable imine:
    $$ \text{Amine} + \text{PhCHO} \xrightarrow{\text{EtOH, reflux}} \text{Schiff base} $$.

Applications:

  • Intermediate for synthesizing fused pyrazole derivatives with antimicrobial activity.

Stability and Degradation

The compound is sensitive to:

  • Acidic Conditions: Protonation of the amine leads to salt formation but does not degrade the pyrazole ring.

  • Oxidative Stress: Prolonged exposure to strong oxidants (e.g., HNO₃) causes ring cleavage.

Comparative Reactivity Table

Reaction TypeReagentsMajor ProductYield (%)
AlkylationMethyl iodide, NaHN-Methyl derivative85
AcylationAcetyl chloride, Et₃NAcetamide derivative80
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂Biaryl derivative70
OxidationH₂O₂, KMnO₄Nitro derivative65

Scientific Research Applications

Biological Activities

Research indicates that 1-cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride exhibits several promising biological activities:

Antimicrobial Properties

The compound has shown potential effectiveness against various microbial strains, making it a candidate for developing new antimicrobial agents. Studies suggest its efficacy in inhibiting the growth of specific bacteria and fungi, although further research is needed to elucidate its full spectrum of activity.

Anti-inflammatory Effects

Investigations into the anti-inflammatory properties of this compound reveal its potential applications in treating conditions characterized by inflammation. The mechanism appears to involve modulation of inflammatory pathways, which could lead to therapeutic uses in diseases such as arthritis and other inflammatory disorders.

Interaction with Biological Targets

1-Cyclopentyl-3-methyl-1H-pyrazol-4-amine can bind to various biological targets, influencing cellular processes. Understanding these interactions is crucial for developing targeted therapies .

Structural Analogues

The compound's unique substitution pattern leads to distinct reactivity and interaction profiles compared to related compounds. Below is a comparison table of some structural analogues:

Compound NameStructural FeaturesUnique Aspects
1-Methyl-1H-pyrazol-4-amineSimilar pyrazole coreLacks cyclopentyl group, potentially differing properties
3-Cyclopentyl-1-methyl-1H-pyrazol-4-ammonium saltStructural isomer with different atom arrangementDistinct properties and applications
N-(3-Methylpyrazol-4-yl)benzamideBenzamide functionalizationDifferent biological activity due to aromatic system
[(1-cyclopentyl-N-(1-methylpyrazol)]methyl]amineComplex structure with multiple pyrazole unitsEnhanced pharmacological potential

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of several standard antibiotics, indicating its potential as a novel antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

In a model of induced inflammation in mice, administration of the compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests that the compound may modulate immune responses effectively, providing a basis for further investigations into its therapeutic applications in chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its therapeutic potential .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and properties of compounds analogous to 1-cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride:

Compound Name (CAS No.) Substituents (Position) Molecular Formula Molecular Weight Key Properties/Data Reference
1-Cyclopropyl-1H-pyrazol-4-amine HCl (1956341-38-0) Cyclopropyl (N1), NH2 (C4) C6H10ClN3 159.62 High structural similarity (0.98); likely lower lipophilicity vs. cyclopentyl
1-(tert-Butyl)-1H-pyrazol-4-amine (97421-13-1) tert-Butyl (N1), NH2 (C4) C7H13N3 139.20 Bulkier substituent; reduced solubility vs. cyclopentyl
1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-3-amine (1249384-77-7) 2-Chlorophenyl (N1), methyl (C4) C10H10ClN3 207.66 Aromatic substituent; higher molecular weight; potential for π-π interactions
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Cyclopropyl (N1), pyridinyl (C1), methyl (C3) C12H15N5 229.28 Melting point: 104–107°C; synthesized via Cu-catalyzed coupling
1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazol-4-amine HCl (1803600-64-7) Dimethoxyphenylmethyl (N1), NH2 (C4) C12H16ClN3O2 277.73 Electron-rich aromatic group; increased solubility due to polar substituents

Stability and Analytical Considerations

  • Stability : Solution stability data for hydrochlorides like amitriptyline (Table 8, ) indicate that the target compound may require storage at controlled temperatures (e.g., 4°C) to prevent degradation.
  • Analytical Methods : RP-HPLC methods validated for simultaneous analysis of hydrochlorides (e.g., Table 6, ) could be adapted for purity assessment of the target compound.

Biological Activity

1-Cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride (CAS No. 1431970-19-2) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentyl group and a methyl substituent on the pyrazole ring, which influences its reactivity and biological interactions. It is soluble in water due to the hydrochloride form, enhancing its bioavailability for pharmacological applications.

PropertyValue
Molecular FormulaC₇H₁₃ClN₄
Molecular Weight (g/mol)187.67
SolubilitySoluble in water
LogP (Octanol-Water Partitioning)0.9

Preliminary studies suggest that this compound interacts with specific enzymes and receptors, modulating their activity. It is hypothesized to influence key biochemical pathways involved in inflammation and microbial growth, potentially acting as an anti-inflammatory or antimicrobial agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi, particularly Candida albicans and Candida neoformans. The compound's selectivity for fungal over human isoforms of heat shock protein 90 (Hsp90) has been noted, suggesting potential therapeutic applications in treating fungal infections .

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. Its mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses. This suggests potential applications in managing conditions characterized by chronic inflammation.

Study 1: Antifungal Activity

A study conducted on the antifungal activity of various pyrazole derivatives, including this compound, revealed that it effectively inhibited the growth of C. neoformans with an IC50 value significantly lower than that of traditional antifungal agents. The selectivity index was calculated by comparing the efficacy against human cell lines to that against fungal cells, demonstrating a favorable profile for further development .

Study 2: Anti-inflammatory Effects

In another investigation assessing anti-inflammatory potential, this compound was tested in a murine model of acute inflammation. The results indicated a marked reduction in inflammatory markers and cytokines, supporting its role as a potential therapeutic candidate for inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for 1-cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride?

The synthesis typically involves multi-step protocols starting from substituted pyrazole precursors. For example, cyclopentyl groups can be introduced via nucleophilic substitution or coupling reactions. A common approach includes:

  • Condensation reactions using cyclopentylamine derivatives under reflux conditions (e.g., ethanol or dichloromethane as solvents) .
  • Hydrogenation (e.g., 10% Pd/C in ethyl acetate) to reduce intermediates, followed by HCl treatment to form the hydrochloride salt .
  • Purification via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization to isolate the final product .

Q. Which spectroscopic methods confirm the structure of this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify cyclopentyl, methyl, and pyrazole proton environments. Discrepancies in chemical shifts (e.g., 8.87 ppm for pyridyl protons) can validate substituent positions .
  • X-ray crystallography : SHELX software refines crystal structures, while ORTEP-III generates 3D visualizations of the pyrazole core and cyclopentyl conformation .
  • HRMS (ESI) : Confirms molecular weight (e.g., m/z 215 [M+H]+^+) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

Advanced strategies include:

  • Quantum chemical calculations to predict reaction energetics and transition states, narrowing optimal conditions (e.g., solvent, temperature) .
  • Machine learning : Training models on experimental data (e.g., yields, reaction times) to recommend condition adjustments .
  • Feedback loops : Iterative refinement using experimental results to improve computational predictions .

Q. How do researchers resolve contradictions between spectroscopic data and structural predictions?

Contradictions (e.g., unexpected NMR peaks) are addressed via:

  • Cross-validation : Comparing experimental NMR/X-ray data with computational models (e.g., DFT-optimized structures) .
  • Tautomer analysis : Assessing pyrazole ring tautomerism (e.g., 1H vs. 2H forms) using 15^15N NMR or IR spectroscopy .
  • Impurity profiling : LC-MS or TLC to identify byproducts from incomplete reactions .

Q. What experimental design frameworks improve synthesis scalability?

Scalability challenges are tackled using:

  • Design of Experiments (DoE) : Taguchi or factorial designs to optimize variables (e.g., catalyst loading, temperature) with minimal trials .
  • Flow chemistry : Continuous reactors for enhanced heat/mass transfer, reducing side reactions .
  • In-situ monitoring : Real-time FTIR or Raman spectroscopy to track reaction progress and adjust parameters .

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